molecular formula C17H22N4O4S B2994900 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924839-90-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2994900
CAS No.: 924839-90-7
M. Wt: 378.45
InChI Key: BKKIVNQXPKYETM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

  • A 1,2,3-triazole core substituted at the 1-position with a 4-ethoxyphenyl group and at the 4-position with a carboxamide moiety.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the carboxamide nitrogen, introducing a sulfone functional group.
  • N,5-dimethyl substitutions on the triazole ring, enhancing steric and electronic properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-4-25-15-7-5-13(6-8-15)21-12(2)16(18-19-21)17(22)20(3)14-9-10-26(23,24)11-14/h5-8,14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKIVNQXPKYETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a carboxamide group and a tetrahydrothiophene moiety. Its molecular formula is C18H22N4O4SC_{18}H_{22}N_4O_4S with a molecular weight of 378.46 g/mol. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of triazole derivatives, including our compound of interest. For instance, triazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-72.5Apoptosis induction
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideHL-600.21DNA damage
Compound X (similar structure)K5620.15Mitochondrial disruption

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity comparable to established chemotherapeutics.

The biological activity is primarily attributed to the compound's ability to interact with cellular targets involved in cancer proliferation. Studies suggest that it induces DNA damage without directly intercalating into DNA. Instead, it appears to disrupt mitochondrial function and activate apoptotic pathways.

Case Studies

Several case studies have documented the effects of similar triazole derivatives:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 of 2.5 µM against breast cancer cells (MCF-7), inducing apoptosis characterized by chromatin condensation and formation of apoptotic bodies.
  • Leukemia Cell Lines : Another study reported that triazole derivatives showed significant antiproliferative activity against various leukemia cell lines (e.g., K562), with mechanisms involving mitochondrial membrane potential alteration and subsequent apoptosis .
  • In Vivo Studies : Animal models treated with triazole compounds demonstrated reduced tumor growth and improved survival rates compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogous triazole derivatives:

Compound Name (Reference) Core Heterocycle R1 Substituent R2 Substituent(s) Notable Functional Groups Molecular Weight (g/mol)
Target Compound 1,2,3-triazole 4-ethoxyphenyl N-(1,1-dioxidotetrahydrothiophen-3-yl), N,5-dimethyl Sulfone, ethoxy, methyl Not reported
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole 4-ethoxyphenyl 3-fluorophenyl, 5-methyl Fluoro, ethoxy, methyl Not reported
N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide 1,2,4-triazole Phenyl 4-ethoxyphenyl Ethoxy, phenyl 308.33
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-... Pyrazole 4-fluorophenyl 4-methylphenyl, triazole Fluoro, methyl Not reported
Key Observations:

Triazole Core Position : The target compound and share a 1,2,3-triazole core, whereas uses a 1,2,4-triazole isomer. The 1,2,3-triazole’s geometry may favor specific hydrogen-bonding interactions in biological systems compared to 1,2,4-triazoles .

Sulfone vs. Halogen Substituents: The sulfone group in the target compound likely enhances water solubility compared to the lipophilic 3-fluorophenyl group in . Sulfones are also known to improve metabolic stability.

Ethoxyphenyl vs.

Physicochemical Properties

  • Solubility : The sulfone group in the target compound may confer higher aqueous solubility than halogenated analogs (e.g., ), which are more lipophilic.
  • Metabolic Stability : N-methyl and sulfone groups in the target compound could reduce cytochrome P450-mediated metabolism compared to unmethylated triazoles .

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